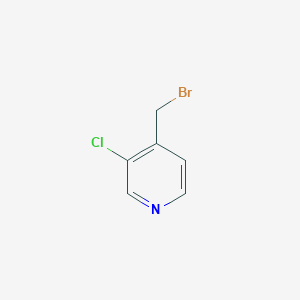

4-(Bromomethyl)-3-chloropyridine

Description

4-(Bromomethyl)-3-chloropyridine (Molecular Formula: C₆H₅BrClN) is a halogenated pyridine derivative with a bromomethyl (-CH₂Br) group at the 4-position and a chlorine atom at the 3-position of the pyridine ring. Its hydrobromide salt form (CID: 59589407) is characterized by the SMILES string C1=CN=CC(=C1CBr)Cl and InChIKey SLGAAPFLALVLSB-UHFFFAOYSA-N . This compound is primarily used in organic synthesis as an alkylating agent or intermediate for pharmaceuticals, agrochemicals, and functional materials.

The bromomethyl group confers high reactivity in nucleophilic substitution reactions, while the chlorine atom stabilizes the aromatic ring and influences electronic properties. The compound’s molecular weight is 204.93 g/mol (hydrobromide form: 285.88 g/mol), and its structural features make it a versatile precursor for further functionalization .

Properties

IUPAC Name |

4-(bromomethyl)-3-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGAAPFLALVLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Bromomethyl)-3-chloropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromomethyl group and a chlorine atom on the pyridine ring. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several proposed mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cancer progression and microbial resistance.

- Protein Interaction : It is hypothesized that this compound may interact with specific proteins, such as BCL6, which is implicated in diffuse large B-cell lymphoma (DLBCL) treatment strategies .

- Radical Reactions : The compound may undergo free radical reactions at the benzylic position, leading to significant biochemical transformations.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially effective against a range of pathogens.

- Anticancer Properties : Investigations into its anticancer potential have highlighted its ability to induce cell death in cancer cell lines, particularly those expressing BCL6 .

Research Findings

A summary of key findings from recent studies on this compound is presented in the following table:

Case Studies

- Anticancer Activity : In a study focused on DLBCL, this compound was tested for its ability to degrade BCL6. The results indicated a dose-dependent reduction in cell viability, suggesting that targeting BCL6 could be an effective strategy for treating certain lymphomas .

- Antimicrobial Efficacy : Another study evaluated the compound's antimicrobial properties against various bacterial strains. Results demonstrated that it inhibited growth effectively, supporting its potential use as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics, similar to other halogenated pyridines. Its stability under physiological conditions enhances its potential for therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Intermediate in Drug Development

4-(Bromomethyl)-3-chloropyridine is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it a valuable scaffold for designing new drugs targeting various diseases, including cancer and viral infections.

- Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer activity. For instance, compounds derived from this scaffold have shown effectiveness against multiple cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer) . The structural modifications of this compound can lead to enhanced potency and selectivity for specific biological targets.

Agrochemicals

Development of Pesticides and Herbicides

The compound's reactivity allows it to be employed in the formulation of agrochemical agents. Its structural properties enable interactions with biological targets in pests and weeds, making it an effective candidate for developing new pesticides and herbicides.

- Case Study: Biological Activity

Studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in pest metabolism, showcasing potential as effective agrochemical agents .

Material Science

Building Block for Advanced Materials

In material science, this compound serves as a building block for synthesizing advanced materials such as polymers and liquid crystals. Its functional groups enable the formation of various copolymers with tailored properties.

- Table 1: Material Properties of Polymers Derived from this compound

| Polymer Type | Properties | Applications |

|---|---|---|

| Conductive Polymers | High electrical conductivity | Electronics |

| Biodegradable Polymers | Environmental friendly | Packaging |

| Liquid Crystals | Responsive to electric fields | Displays |

Biological Studies

Enzyme Inhibition and Receptor Modulation

Research indicates that this compound can be utilized in biological studies focusing on enzyme inhibition and receptor modulation. Its derivatives have been explored for their potential to inhibit specific enzymes, which may provide insights into various biological pathways.

- Case Study: Enzyme Inhibition

Compounds derived from this scaffold have shown promise as inhibitors for certain enzymes involved in metabolic pathways. For example, studies have reported that modifications to the bromomethyl group enhance inhibitory potency against target enzymes .

Comparison with Similar Compounds

4-(Bromomethyl)-2-chloropyridine hydrobromide

4-(Bromomethyl)-2,6-dichloropyridine

4-(Bromomethyl)-2-chloro-3-fluoropyridine

(4-Bromo-6-chloropyridin-3-yl)methanol

- Molecular Formula: C₆H₅BrClNO.

- Substituents : Bromo at 4-position, chloro at 6-position, hydroxymethyl at 3-position.

- CAS Number : 1807036-97-0 .

- Key Differences: Hydroxymethyl group (-CH₂OH) replaces bromomethyl, enabling oxidation or esterification reactions.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|---|

| This compound | C₆H₅BrClN | 4-Bromomethyl, 3-Cl | 204.93 | 59589407 (CID) | Pharmaceutical intermediates |

| 4-(Bromomethyl)-2-chloropyridine | C₆H₅BrClN | 4-Bromomethyl, 2-Cl | 204.93 | 32938-48-0 | Agrochemical synthesis |

| 4-(Bromomethyl)-2,6-dichloropyridine | C₆H₄BrCl₂N | 4-Bromomethyl, 2,6-Cl₂ | 239.90 | 175204-45-2 | High-temperature reactions |

| 4-(Bromomethyl)-2-chloro-3-fluoropyridine | C₆H₄BrClFN | 4-Bromomethyl, 2-Cl, 3-F | 224.46 | 1227585-77-4 | Fluorinated drug candidates |

| (4-Bromo-6-chloropyridin-3-yl)methanol | C₆H₅BrClNO | 4-Br, 6-Cl, 3-CH₂OH | 222.47 | 1807036-97-0 | Hydroxyl functionalization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.